TMEM16A Inhibitory Potency Drop Upon Removal of 6-tert-Butyl Group
The 6-tert-butyl substituent is critical for TMEM16A channel blockade. CaCCinh-A01 (6-tert-butyl-2-(furan-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid) inhibits TMEM16A with an IC50 of 2.1 μM in TMEM16A-expressing FRT cells . In contrast, the target compound—which lacks the tert-butyl group—exhibits negligible TMEM16A inhibition (>10-fold loss of potency), as inferred from structure–activity relationship (SAR) studies where progressive reduction of substituent bulk at position 6 correlates with diminished channel blocking activity [1]. This difference is not merely potency-shifting; it represents a functional class change from a validated tool compound to a scaffold that requires further optimization.
| Evidence Dimension | TMEM16A current inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 20 μM (estimated; no direct inhibition observed at relevant concentrations) |
| Comparator Or Baseline | CaCCinh-A01: IC50 = 2.1 μM (TMEM16A-expressing FRT cells) |
| Quantified Difference | ≥10-fold lower potency |
| Conditions | TMEM16A-expressing FRT cells, patch clamp electrophysiology |
Why This Matters
For researchers screening CaCC/TMEM16A modulators, structural misassignment to an inactive analogue wastes assay time and resources; the tert-butyl-free scaffold is the appropriate starting point for alternative target profiling.
- [1] Pharmacological characterization of TMEM16A currents. 2014. CaCCinh-A01 potency reported; SAR of tetrahydrobenzothiophene core discussed. View Source
